1-(1-benzyl-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(1-Benzyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C13H13NO It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-benzylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(1-Benzyl-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1-Benzyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-pyrrol-2-yl)ethanone: A simpler derivative with a similar structure but lacking the benzyl group.
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: A derivative with additional methyl groups on the pyrrole ring.
1-(1H-pyrrol-3-yl)ethanone: Another derivative with a similar structure but without the benzyl group.
The uniqueness of this compound lies in its benzyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(1-benzylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C13H13NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
InChI Key |
JCALYQSLZRAAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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